molecular formula C21H21N3O5 B11292040 Methyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Methyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Cat. No.: B11292040
M. Wt: 395.4 g/mol
InChI Key: BIBMTAIXOBGFCH-UHFFFAOYSA-N
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Description

METHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is an organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an oxadiazole ring, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Acetamido Group Formation: This involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamido group.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: The phenoxy and acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, METHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE involves the inhibition of specific enzymes. The oxadiazole ring interacts with the active site of the enzyme, blocking its activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(3-(4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY)PROPANAMIDO)BENZOATE: This compound also contains an oxadiazole ring and is studied for its enzyme inhibitory properties.

    METHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

METHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is unique due to its specific oxadiazole ring, which imparts distinct biological activities. Its structure allows for selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[[2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O5/c1-13(2)19-23-20(29-24-19)14-6-10-17(11-7-14)28-12-18(25)22-16-8-4-15(5-9-16)21(26)27-3/h4-11,13H,12H2,1-3H3,(H,22,25)

InChI Key

BIBMTAIXOBGFCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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